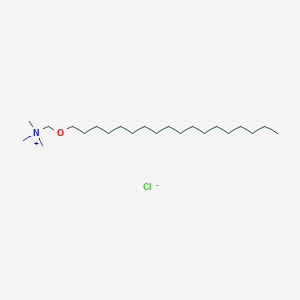![molecular formula C8H5NO4 B14491511 3-Hydroxy-4-nitrobicyclo[4.2.0]octa-1,3,5-trien-7-one CAS No. 63315-59-3](/img/structure/B14491511.png)
3-Hydroxy-4-nitrobicyclo[4.2.0]octa-1,3,5-trien-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-4-nitrobicyclo[4.2.0]octa-1,3,5-trien-7-one is a bicyclic compound featuring a unique structural framework. This compound is characterized by the presence of a hydroxyl group at the third position, a nitro group at the fourth position, and a ketone group at the seventh position. The bicyclo[4.2.0]octa-1,3,5-triene core structure is notable for its rigidity and the potential for interesting chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-nitrobicyclo[4.2.0]octa-1,3,5-trien-7-one can be achieved through a multi-step process. One common approach involves the initial formation of the bicyclo[4.2.0]octa-1,3,5-triene core, followed by functional group modifications.
Formation of the Bicyclo[4.2.0]octa-1,3,5-triene Core: This can be achieved through a tandem catalytic process involving rhodium complexes.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This would include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-4-nitrobicyclo[4.2.0]octa-1,3,5-trien-7-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols
Propiedades
Número CAS |
63315-59-3 |
|---|---|
Fórmula molecular |
C8H5NO4 |
Peso molecular |
179.13 g/mol |
Nombre IUPAC |
3-hydroxy-4-nitrobicyclo[4.2.0]octa-1,3,5-trien-7-one |
InChI |
InChI=1S/C8H5NO4/c10-7-1-4-2-8(11)6(9(12)13)3-5(4)7/h2-3,11H,1H2 |
Clave InChI |
OOPFCCJAWGMGBX-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC(=C(C=C2C1=O)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


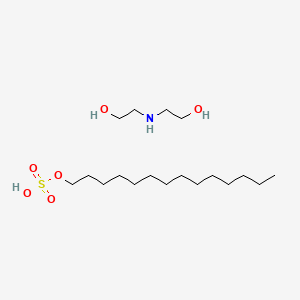

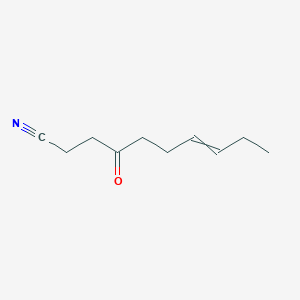
![2-[(Propan-2-yl)oxy]pyrazine](/img/structure/B14491454.png)
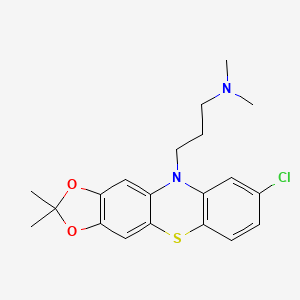

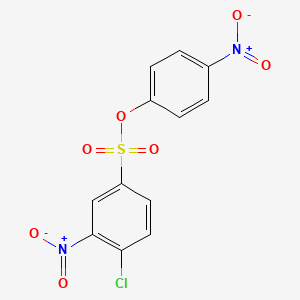
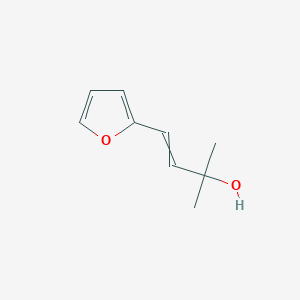
![2,2'-[(2,4,5,6-Tetrabromo-1,3-phenylene)bis(methyleneoxy)]di(ethan-1-ol)](/img/structure/B14491484.png)
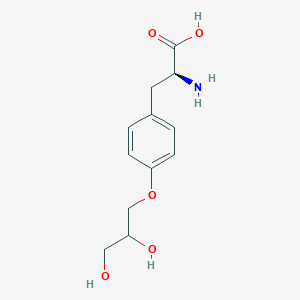


![2-[2-(2-Methylcyclopenta-1,3-dien-1-yl)ethoxy]oxane](/img/structure/B14491501.png)
